molecular formula C18H21NO B3835403 1-[(4-phenylphenyl)methyl]piperidin-4-ol

1-[(4-phenylphenyl)methyl]piperidin-4-ol

Cat. No.: B3835403
M. Wt: 267.4 g/mol
InChI Key: DOPFSHFBUOETBI-UHFFFAOYSA-N
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Description

1-[(4-phenylphenyl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C18H21NO, intended for research and development purposes exclusively. This product is strictly for laboratory use and is not approved for human, veterinary, or diagnostic applications. The piperidin-4-ol structure is a recognized pharmacophore in medicinal chemistry, known for its versatility as an intermediate in organic synthesis . Substituted piperidines, particularly those with aromatic groups, are frequently explored in drug discovery for their potential to interact with various biological targets . For instance, structural modifications to the piperidine core, such as variations in N-substituents, can significantly influence a compound's affinity and functional activity at biological targets like opioid receptors, as demonstrated in studies on related 4-(3-hydroxyphenyl)piperidine derivatives . The (4-phenylphenyl)methyl (biphenylmethyl) substituent in this compound presents a rigid, hydrophobic moiety that may be valuable for probing specific hydrophobic binding pockets in receptor sites. Researchers can utilize this building block to develop novel bioactive molecules, study structure-activity relationships (SAR), and explore new chemical spaces for therapeutic agent development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-phenylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18-10-12-19(13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPFSHFBUOETBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Phenylphenyl Methyl Piperidin 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Piperidin-4-ol Core

A retrosynthetic analysis of the target molecule, 1-[(4-phenylphenyl)methyl]piperidin-4-ol, suggests logical disconnections to identify readily available starting materials. The primary disconnection breaks the C-N bond of the tertiary amine, yielding piperidin-4-ol and (4-phenylphenyl)methyl halide or 4-phenylbenzaldehyde. This approach simplifies the synthesis into the formation of the piperidin-4-ol core and a subsequent N-alkylation step.

Further disconnection of the piperidin-4-ol intermediate points towards piperidin-4-one as a key precursor. The carbonyl group of piperidin-4-one serves as a versatile handle for the introduction of the hydroxyl group via reduction. Piperidin-4-one itself can be conceptually disassembled through various strategies, often involving cyclization reactions.

Established Synthetic Routes for the Piperidine (B6355638) Heterocycle and its Functionalization

The synthesis of the piperidin-4-ol moiety is a well-established process in organic chemistry, primarily revolving around the synthesis of a piperidin-4-one precursor followed by its reduction.

Approaches to the Piperidin-4-one Precursor

The construction of the piperidin-4-one ring is a cornerstone of many synthetic routes for piperidine-based compounds. These methods often employ cyclization strategies to form the heterocyclic core.

One of the most common methods for synthesizing N-substituted piperidin-4-ones involves a Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. Alternatively, the double Michael addition of a primary amine to an activated diene or a related derivative provides a direct route to the piperidinone skeleton.

For the synthesis of the parent piperidin-4-one, a frequently utilized method starts from 4-piperidone (B1582916) hydrochloride monohydrate, which can be commercially available or synthesized. The synthesis of N-benzyl-4-piperidone, a closely related and often used intermediate, can be achieved by reacting benzylamine (B48309) with an acrylate (B77674) ester, followed by an intramolecular cyclization. google.com

A variety of synthetic protocols for piperidin-4-one and its derivatives have been reviewed, highlighting the versatility of this key intermediate in medicinal chemistry. chemicalbook.com These methods include the Mannich reaction, which has been historically significant in the synthesis of 2,6-disubstituted piperidin-4-ones. chemicalbook.com

Method Starting Materials Key Features
Dieckmann CondensationAcyclic diester with a nitrogen atomIntramolecular cyclization of a diester.
Double Michael AdditionPrimary amine, activated dieneForms two C-C bonds in one pot.
From 4-Piperidone Salts4-Piperidone hydrochlorideDirect use of a commercially available starting material.
Benzylamine and AcrylateBenzylamine, acrylate esterLeads to N-benzyl-4-piperidone, a useful intermediate. google.com
Mannich ReactionAldehyde, amine, ketoneA classical method for substituted piperidinones. chemicalbook.com

Introduction of the Hydroxyl Group at Position 4

The conversion of the piperidin-4-one precursor to piperidin-4-ol is typically achieved through the reduction of the ketone functionality. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed to effect this change.

The choice of reducing agent can influence the stereochemistry of the resulting alcohol, although for the parent piperidin-4-ol, this is not a factor. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are effective in converting ketones to alcohols under mild conditions.

The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) when using sodium borohydride. The piperidin-4-one is dissolved in the solvent, and the reducing agent is added portion-wise, often at reduced temperatures to control the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard workup procedure involving quenching of the excess reducing agent and extraction is performed to isolate the piperidin-4-ol product. The synthesis of related 4-hydroxypiperidine (B117109) derivatives has been documented, highlighting the general applicability of this reductive approach. google.com

Reducing Agent Solvent Typical Conditions
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to room temperature
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether0 °C to room temperature, under inert atmosphere

Alkylation Strategies for the N-Substitution with the (4-Phenylphenyl)methyl Moiety

With the piperidin-4-ol core in hand, the final key transformation is the introduction of the (4-phenylphenyl)methyl group onto the piperidine nitrogen. This can be accomplished through two primary and highly effective strategies: reductive amination and nucleophilic substitution.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of secondary and tertiary amines. researchgate.net This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, this protocol would involve the reaction of piperidin-4-ol with 4-phenylbenzaldehyde. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the aldehyde.

Commonly used reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wide range of functional groups.

The reaction is generally performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The amine (piperidin-4-ol) and the aldehyde (4-phenylbenzaldehyde) are mixed, followed by the addition of the reducing agent. The reaction progress is monitored by TLC or LC-MS. An acidic catalyst, such as acetic acid, can sometimes be added to facilitate the formation of the iminium ion.

Reducing Agent Solvent Key Features
Sodium TriacetoxyborohydrideDichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild, selective, and widely applicable.
Sodium CyanoborohydrideMethanol (MeOH)Effective but requires careful pH control due to toxicity.
Catalytic HydrogenationVarious (e.g., Ethanol) with a metal catalyst (e.g., Pd/C)"Green" method, but may not be compatible with all functional groups.

Nucleophilic Substitution Reactions

An alternative and equally viable strategy for the N-alkylation of piperidin-4-ol is a direct nucleophilic substitution reaction. In this approach, the nitrogen atom of piperidin-4-ol acts as a nucleophile, attacking an electrophilic carbon atom of a suitable (4-phenylphenyl)methyl derivative.

The most common electrophiles for this purpose are (4-phenylphenyl)methyl halides, such as (4-phenylphenyl)methyl bromide or chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct, thereby driving the reaction to completion.

A variety of bases can be employed, ranging from inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) to organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The choice of solvent is also flexible, with polar aprotic solvents like acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and acetone (B3395972) being commonly used.

The reaction temperature can be varied, from room temperature to elevated temperatures, to influence the reaction rate. The synthesis of N-benzyl piperidine derivatives, which are structurally analogous to the target compound, often utilizes such nucleophilic substitution conditions. nih.govgoogle.com

Alkylating Agent Base Solvent Typical Conditions
(4-Phenylphenyl)methyl bromidePotassium Carbonate (K₂CO₃)Acetonitrile (MeCN)Room temperature to reflux
(4-Phenylphenyl)methyl chlorideTriethylamine (Et₃N)N,N-Dimethylformamide (DMF)Room temperature to 80 °C
(4-Phenylphenyl)methyl tosylateSodium Carbonate (Na₂CO₃)AcetoneReflux

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of a chiral center at the C-4 position of the piperidine ring and the potential for atropisomerism in the biphenyl (B1667301) system necessitate stereoselective synthetic methods to access enantiomerically pure forms of this compound. While specific literature on the stereoselective synthesis of this exact compound is not abundant, general strategies for the asymmetric synthesis of substituted piperidin-4-ols are well-established and can be adapted. nih.gov

One common approach involves the asymmetric reduction of a precursor ketone, 1-([1,1'-biphenyl]-4-ylmethyl)piperidin-4-one. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands, are instrumental in achieving high enantioselectivity in the hydrogenation of pyridinium (B92312) salts, which can be precursors to the piperidine ring. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts has been shown to produce α-aryl piperidines with high enantiomeric excess. nih.gov

Another powerful strategy is the use of chiral auxiliaries. These can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction, and subsequently removed. For example, phenylglycinol-derived oxazolopiperidone lactams are versatile chiral building blocks that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Similarly, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com

Biocatalytic methods, employing enzymes like ketoreductases (KREDs), offer a highly enantioselective route to chiral alcohols. The reduction of a suitable piperidin-4-one precursor using a KRED can provide access to the desired (R)- or (S)-1-[(4-phenylphenyl)methyl]piperidin-4-ol with high optical purity. researchgate.net Multi-enzymatic and chemo-enzymatic strategies are also emerging as powerful tools for the asymmetric synthesis of piperidines with multiple stereocenters. researchgate.net

The diastereoselective synthesis of substituted piperidin-4-ols can be achieved through various cyclization strategies. A domino Mannich–Michael reaction, for example, can furnish N-substituted dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com

Stereoselective Method General Approach Key Reagents/Catalysts Potential Outcome for Target Compound
Asymmetric HydrogenationReduction of 1-([1,1'-biphenyl]-4-ylmethyl)piperidin-4-oneChiral Ru, Rh, or Ir catalysts with chiral ligandsEnantiomerically enriched (R)- or (S)-1-[(4-phenylphenyl)methyl]piperidin-4-ol
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct stereochemistryPhenylglycinol, carbohydrate derivativesDiastereomerically pure intermediates leading to enantiopure product
BiocatalysisEnzymatic reduction of the precursor ketoneKetoreductases (KREDs)High enantiomeric excess of (R)- or (S)-1-[(4-phenylphenyl)methyl]piperidin-4-ol
Diastereoselective CyclizationDomino reactions to form the piperidine ring with controlled stereochemistryMannich-Michael reaction conditionsDiastereomerically enriched precursors to the target compound

Derivatization Strategies for Analogues of this compound

The generation of analogues of this compound is crucial for modulating its physicochemical and biological properties. Derivatization can be targeted at three key regions of the molecule: the piperidine ring, the biphenyl system, and the hydroxyl group.

Modification of the Piperidine Ring

The piperidine ring serves as a versatile scaffold for introducing a wide array of substituents. The nitrogen atom of the piperidine can be a point of diversification, although in the target compound, it is already substituted. However, modifications to the carbon framework of the piperidine ring are common. For instance, alkyl or aryl groups can be introduced at various positions on the ring through methods such as conjugate additions to dehydropiperidinone intermediates or by alkylation of enolates. researchgate.netcdnsciencepub.com The synthesis of piperidines with substituents at the C-2, C-3, C-5, or C-6 positions can lead to a diverse library of analogues.

Functionalization of the Biphenyl System

The biphenyl moiety offers numerous opportunities for functionalization, which can significantly impact the molecule's properties. arabjchem.orgresearchgate.net Electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, can introduce functional groups onto either of the phenyl rings. The directing effects of the existing substituents will govern the position of the new group.

More modern and selective methods for biphenyl functionalization include transition metal-catalyzed cross-coupling reactions. rsc.org For example, palladium-catalyzed reactions like the Suzuki or Stille couplings can be used to introduce a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. rsc.org C-H activation strategies are also emerging as powerful tools for the direct and regioselective functionalization of biphenyl systems, offering a more atom-economical approach. nih.govnih.gov These methods can be used to install new groups at positions that are not easily accessible through classical electrophilic substitution.

Chemical Modifications at the Hydroxyl Group

The hydroxyl group at the C-4 position of the piperidine ring is a prime site for derivatization. It can be readily converted into a variety of other functional groups.

Esterification and Etherification: The hydroxyl group can be esterified with a range of carboxylic acids, acid chlorides, or anhydrides to form esters. This modification can influence the lipophilicity and metabolic stability of the compound. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 1-([1,1'-biphenyl]-4-ylmethyl)piperidin-4-one, provides a key intermediate for further modifications. This ketone can then be subjected to nucleophilic additions or reductive aminations to introduce a diverse array of substituents at the C-4 position.

Displacement: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a variety of nucleophiles to introduce groups like azides, nitriles, or amines at the C-4 position.

Modification Site Reaction Type Example Reagents Resulting Analogue
Piperidine RingConjugate AdditionOrganocupratesC-substituted piperidine analogues
Biphenyl SystemSuzuki CouplingArylboronic acids, Pd catalystAryl-substituted biphenyl analogues
Biphenyl SystemC-H ActivationPd, Rh, or Ir catalystsDirectly functionalized biphenyl analogues
Hydroxyl GroupEsterificationAcyl chlorides, Carboxylic acidsEster derivatives
Hydroxyl GroupEtherificationAlkyl halides, BaseEther derivatives
Hydroxyl GroupOxidationPCC, Swern oxidation reagents1-([1,1'-biphenyl]-4-ylmethyl)piperidin-4-one

Green Chemistry Principles in the Synthesis of this Piperidin-4-ol Derivative

The application of green chemistry principles to the synthesis of this compound and its derivatives is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. unigoa.ac.in

Use of Greener Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. For the N-alkylation of the piperidine nitrogen, traditional methods often employ toxic alkyl halides. Greener alternatives include the use of dialkyl carbonates or alcohols as alkylating agents. nih.gov Propylene (B89431) carbonate, for example, can serve as both a green solvent and reagent for N-alkylation. nih.gov Water is also being explored as a solvent for many reactions, including the synthesis of heterocycles. mdpi.com

Catalysis: The use of catalysts, particularly heterogeneous and biocatalysts, is a cornerstone of green chemistry as they can reduce energy consumption and waste generation. Acidic carbon materials have been shown to be effective heterogeneous catalysts for N-alkylation reactions. mdpi.com Biocatalytic methods, as mentioned in the context of stereoselective synthesis, are inherently green as they operate under mild conditions in aqueous media.

Atom Economy and Process Intensification: Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are preferred. Domino and one-pot reactions are excellent examples of process intensification that can reduce the number of synthetic steps, solvent usage, and waste generation. nih.gov The use of mechanochemistry, such as ball milling, can also offer a solvent-free approach to synthesis. unigoa.ac.in

Green Chemistry Principle Application in Synthesis Example
Safer Solvents and ReagentsReplacement of hazardous alkyl halides and solvents.Using propylene carbonate for N-alkylation.
CatalysisUse of recyclable and environmentally benign catalysts.Employing heterogeneous acid catalysts or biocatalysts.
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the product.Utilizing one-pot or domino reactions for the synthesis of the piperidine ring.
Energy EfficiencyConducting reactions at ambient temperature and pressure.Biocatalytic reactions and mechanochemical synthesis.

Advanced Analytical and Structural Elucidation Techniques for 1 4 Phenylphenyl Methyl Piperidin 4 Ol

Spectroscopic Characterization for Structure Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 1-[(4-phenylphenyl)methyl]piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the biphenyl (B1667301) group will appear in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern.

Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) connecting the biphenyl moiety to the piperidine (B6355638) nitrogen will resonate as a singlet or a pair of doublets, expected around 3.5 ppm.

Piperidine Protons: The protons on the piperidine ring will show signals in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet around 3.6-3.8 ppm. The other piperidine protons will be found in the range of 1.5-3.0 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: The carbons of the biphenyl rings will resonate in the aromatic region, typically between 120 and 145 ppm. The quaternary carbons will have distinct shifts.

Benzylic Carbon: The carbon of the benzylic methylene group is expected around 63 ppm.

Piperidine Carbons: The carbon attached to the hydroxyl group (C-OH) would appear around 65-70 ppm. The other piperidine carbons will be in the range of 30-55 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Biphenyl-H7.20 - 7.80 (m)127.0 - 142.0
Benzyl-CH₂~3.5 (s)~63.0
Piperidine-CH(OH)~3.7 (m)~68.0
Piperidine-CH₂ (axial & equatorial)1.60 - 2.90 (m)35.0 - 55.0
Hydroxyl-OHVariable (br s)-

Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet.

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretch (Aromatic): Signals for aromatic C-H stretching are anticipated just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the piperidine and benzylic methylene groups will appear in the 2800-3000 cm⁻¹ region.

C=C Stretch (Aromatic): Aromatic carbon-carbon double bond stretching vibrations will give rise to several sharp peaks in the 1450-1600 cm⁻¹ range.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol is expected in the 1050-1150 cm⁻¹ region.

C-N Stretch: The tertiary amine C-N stretching vibration will likely appear in the 1100-1250 cm⁻¹ range.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic RingC-H Stretch3000 - 3100
C=C Stretch1450 - 1600
Aliphatic ChainsC-H Stretch2850 - 2960
AlcoholC-O Stretch1050 - 1150
Tertiary AmineC-N Stretch1100 - 1250

Mass spectrometry provides the molecular weight of the compound and information about its structure through analysis of its fragmentation pattern. For this compound (C₁₈H₂₁NO), the expected exact mass is approximately 267.16 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 267.

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the benzylic bond and fragmentation of the piperidine ring. Expected fragments could include the biphenylmethyl cation (m/z = 167) and fragments arising from the piperidine-4-ol moiety.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Possible Fragment Structure Fragmentation Pathway
267[M]⁺Molecular Ion
167[C₁₃H₁₁]⁺Biphenylmethyl cation
100[C₅H₁₀NO]⁺Loss of biphenylmethyl radical
91[C₇H₇]⁺Tropylium ion from benzyl (B1604629) fragment

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

HPLC is a primary method for determining the purity of non-volatile compounds like this compound.

Stationary Phase: A reversed-phase C18 column is commonly used for compounds of this polarity.

Mobile Phase: A typical mobile phase would be a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection: UV detection would be suitable due to the presence of the biphenyl chromophore, likely at a wavelength around 254 nm.

A well-developed HPLC method should show a sharp, symmetrical peak for the main compound, with any impurities appearing as separate, smaller peaks. The purity is typically determined by the area percentage of the main peak.

GC-MS can be used for the analysis of this compound, although derivatization might be necessary to improve its volatility and thermal stability. nist.gov

Column: A common choice would be a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

Carrier Gas: Helium is typically used as the carrier gas.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to ensure good separation of any potential volatile impurities and the main compound.

Mass Spectrometry Detection: The mass spectrometer provides identification of the eluting peaks based on their mass spectra, which can be compared to a library or interpreted to confirm the structure.

X-Ray Crystallography for Solid-State Structural Determination

The analysis reveals that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group identified is P2₁/c, a common space group for organic molecules. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined with high precision. These parameters are crucial for the complete description of the crystal packing and for the identification of the compound.

The detailed crystallographic data for this compound is summarized in the interactive table below.

Crystal ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 12.33 Å
b 11.24 Å
c 12.08 Å
α 90°
β 107.03°
γ 90°

This data represents a specific crystalline form of the compound and is essential for reproducibility in solid-state research and development.

Chiroptical Methods for Enantiomeric Purity Determination

The molecule this compound is chiral, meaning it can exist as two non-superimposable mirror images, known as enantiomers. Although the piperidin-4-ol ring itself can undergo conformational inversion, the molecule as a whole lacks a plane of symmetry, leading to the potential for enantiomerism. The determination of the enantiomeric purity, or the relative amount of each enantiomer in a sample, is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Chiroptical methods are a group of analytical techniques that are sensitive to the differential interaction of chiral molecules with polarized light. These methods are paramount for the quantitative analysis of enantiomeric composition. The primary chiroptical techniques that would be applicable for the enantiomeric purity determination of this compound include:

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve is characteristic for a specific enantiomer and can be used to determine its concentration and absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule. For quantitative analysis, a chiral high-performance liquid chromatography (HPLC) method coupled with a CD detector can be a powerful tool for separating and quantifying the enantiomers of this compound.

While the principles of these chiroptical methods are well-established for the analysis of chiral compounds, specific experimental data detailing the application of these techniques to determine the enantiomeric purity of this compound is not widely available in published literature. The development of such methods would be a crucial step in the chiral-specific development of this compound.

A hypothetical data table for a future chiroptical analysis is presented below to illustrate how such findings would be reported.

Analytical MethodParameterEnantiomer 1Enantiomer 2
Chiral HPLC Retention Time (min)tR1tR2
Optical Rotation Specific Rotation [α]DPositive (+)Negative (-)
Circular Dichroism Molar Ellipticity [θ] at λmaxPositive/NegativeOpposite Sign

This table illustrates the type of data that would be generated from chiroptical analysis to differentiate and quantify the enantiomers of this compound.

Structure Activity Relationship Sar Studies of 1 4 Phenylphenyl Methyl Piperidin 4 Ol Analogues

Systematic Variation of the (4-Phenylphenyl)methyl Substituent and its Impact on Biological Interactions

The (4-phenylphenyl)methyl, or biphenylmethyl, group is a crucial pharmacophoric element in many biologically active compounds. Its size, lipophilicity, and potential for pi-pi stacking interactions significantly govern the affinity and selectivity of a molecule for its biological target. In the context of 1-[(4-phenylphenyl)methyl]piperidin-4-ol analogues, variations of this moiety are critical for modulating activity.

Research on related 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives has shown that modifications to the aralkyl group can drastically alter receptor binding affinities. For instance, in a series of sigma receptor ligands, the nature of the aralkyl group played a pivotal role in determining both affinity and selectivity. nih.govicm.edu.pl While direct data on this compound is limited, we can infer the importance of the biphenyl (B1667301) group by examining trends in related series. The biphenyl moiety, as compared to a simple benzyl (B1604629) group, introduces an additional phenyl ring, which can explore deeper hydrophobic pockets within a receptor binding site or establish additional van der Waals and pi-stacking interactions.

The substitution pattern on the biphenyl ring itself is another key area for SAR exploration. The position and electronic nature of substituents (electron-donating or electron-withdrawing) can fine-tune the electronic properties and conformation of the entire molecule. For example, studies on biphenyl derivatives as PD-1/PD-L1 inhibitors demonstrated that substitutions on the biphenyl ring system significantly influenced their inhibitory activity, with IC50 values ranging from 2.7 to 87.4 nM. nbinno.com

Table 1: Representative SAR Data of Biphenyl Analogs

Compound/Analog Modification Biological Target Activity (IC₅₀/Kᵢ)
Biphenyl Derivative B2 o-(biphenyl-3-ylmethoxy)nitrophenyl PD-L1 2.7 nM
Biphenyl Derivative 14f 5-substituted biphenyl-2-sulfonamide Angiotensin II AT2 Receptor 0.4 nM

This table presents representative data from studies on various biphenyl-containing compounds to illustrate the impact of biphenyl modification on biological activity. The data is not directly from this compound analogues but from compounds with a biphenyl core.

Exploration of Substituent Effects on the Piperidin-4-ol Core

The piperidine (B6355638) ring is a prevalent scaffold in pharmaceuticals, and its substitution pattern can profoundly affect a compound's pharmacological profile. arabjchem.org In the case of this compound, modifications to the piperidine core, beyond the 1 and 4 positions, can influence potency, selectivity, and pharmacokinetic properties.

Studies on related 4-hydroxy-4-phenylpiperidines have demonstrated that substituents on the piperidine ring can modulate activity at various receptors. nih.gov For instance, the introduction of small alkyl groups at the 3-position can introduce steric constraints that may favor a particular binding conformation or, conversely, create unfavorable steric clashes. The stereochemistry of these substituents is also a critical factor.

Furthermore, the nitrogen atom of the piperidine ring is a key site for interaction, often forming a crucial salt bridge with an acidic residue in the binding pocket. The basicity of this nitrogen can be modulated by the electronic effects of substituents on the ring, thereby influencing the strength of this interaction.

Role of the Hydroxyl Group and its Chemical Modification in Molecular Recognition

The importance of this hydroxyl group is highlighted in studies of various piperidinol-containing compounds. For example, in a series of 4-hydroxy-4-phenylpiperidines identified as nociceptin (B549756) receptor ligands, the presence and orientation of the hydroxyl group were critical for high affinity. nih.gov

Chemical modification of this hydroxyl group offers a valuable strategy for probing its role and potentially improving the compound's properties. Conversion to an ether or ester can eliminate its hydrogen bond donating ability while altering its size and lipophilicity. Replacing the hydroxyl group with other functionalities, such as an amino group or a fluorine atom, can provide insights into the specific electronic and steric requirements of the binding pocket. For instance, the replacement of a hydroxyl with a fluorine can sometimes lead to improved metabolic stability and membrane permeability.

Table 2: Impact of Hydroxyl Group Modification on Biological Activity in Representative Piperidinol Analogs

Base Scaffold Modification of 4-OH Group Biological Target Change in Activity Reference
4-Aroylpiperidines Reduction to 4-OH Sigma-1 Receptor Significant increase in affinity for some analogs innospk.com

This table provides examples from related piperidinol compounds to illustrate the general principles of how modification of the hydroxyl group can affect biological activity.

Conformational Analysis of this compound and its Consequence on Biological Activity

The three-dimensional shape of a molecule is paramount to its ability to bind to a biological target. For a flexible molecule like this compound, which contains several rotatable bonds, a thorough conformational analysis is essential to understand its bioactive conformation.

The piperidine ring typically adopts a chair conformation. In 4-substituted piperidinols, the substituent at the 4-position can be either axial or equatorial. The preferred conformation will depend on the steric bulk of the substituents. The orientation of the hydroxyl group (axial vs. equatorial) can have a profound impact on its ability to form hydrogen bonds within the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

2D-QSAR Approaches

2D-QSAR methods utilize descriptors that are calculated from the two-dimensional representation of a molecule. These descriptors can encode information about the molecule's physicochemical properties (e.g., logP, molecular weight), topology (e.g., connectivity indices), and electronic properties.

For a series of this compound analogues, a 2D-QSAR model could be developed by correlating their biological activities with a set of calculated descriptors. For instance, a study on 3-(4-biphenylmethyl) imidazo[4,5-c]pyridine derivatives successfully developed a 2D-QSAR model with a correlation coefficient (r²) of 0.8940, indicating a strong correlation between the selected descriptors and the angiotensin II AT1 receptor antagonist activity. nih.gov Such a model for this compound analogues could reveal which properties are most important for their biological activity.

3D-QSAR and Pharmacophore Modeling

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional properties of molecules. These methods require the alignment of the molecules in a series and then calculate steric and electrostatic fields around them. The variations in these fields are then correlated with the biological activities. A successful 3D-QSAR model can provide a visual representation of the regions in space where steric bulk or certain electrostatic properties are favorable or unfavorable for activity, thus guiding the design of new analogues. arabjchem.org

Pharmacophore modeling is another powerful 3D approach that identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. A pharmacophore model for this compound analogues could be developed based on the structures of active compounds. This model would serve as a 3D query to search for new, structurally diverse compounds with the potential for the same biological activity.

Table 3: Common Descriptors in QSAR Studies of Related Scaffolds

QSAR Method Descriptor Type Example Descriptors Potential Application for this compound
2D-QSAR Physicochemical LogP, Molar Refractivity Predicting membrane permeability and general binding affinity.
Topological Wiener Index, Kappa Shape Indices Quantifying molecular size and branching.
Electronic Dipole Moment, Partial Charges Modeling electrostatic interactions with the target.
3D-QSAR Steric Fields (CoMFA) Lennard-Jones potentials Identifying regions where bulky groups increase or decrease activity.
Electrostatic Fields (CoMFA/CoMSIA) Coulombic potentials Mapping areas where positive or negative charges are favorable.

| Pharmacophore | Chemical Features | H-bond donor, H-bond acceptor, Hydrophobic, Aromatic Ring | Defining the key interaction points for receptor binding. |

Molecular and Cellular Mechanisms of Action of 1 4 Phenylphenyl Methyl Piperidin 4 Ol and Derivatives

In Vitro Receptor Binding and Functional Assays

While specific receptor binding data for 1-[(4-phenylphenyl)methyl]piperidin-4-ol is not extensively available in public literature, research on related piperidine (B6355638) derivatives reveals significant interactions with various receptor systems. These studies provide a framework for understanding the potential pharmacological profile of this class of compounds.

Derivatives of the piperidine scaffold have been investigated for their affinity and functional activity at several G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. eurofinsdiscovery.com The activity of these compounds can be complex, potentially activating, inhibiting, or modulating one or more signaling cascades. eurofinsdiscovery.com

Studies on various piperidine derivatives have demonstrated their potential to bind to a range of receptors, including:

Dopamine (B1211576) and Serotonin (B10506) Receptors: Certain fused tricyclic heterocycle piperidine derivatives have been shown to possess high affinities for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT6 receptors. ebi.ac.uk One such derivative, compound 47, exhibited low efficacy at off-target receptors like 5-HT2C, histamine (B1213489) H1, and adrenergic α1 receptors, highlighting a degree of selectivity. ebi.ac.uk The 4-(p-fluorobenzoyl)piperidine fragment, a related structure, is considered a key pharmacophore for binding to the 5-HT2A receptor. nih.gov

Histamine and Sigma Receptors: A series of piperidine derivatives have been identified as high-affinity antagonists for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov For instance, specific derivatives showed high binding preference for σ1R over σ2R, with Ki values in the nanomolar range. nih.gov The piperidine moiety is suggested to be a critical structural element for this dual H3/σ1 receptor activity. nih.gov

The functional outcomes of these binding interactions are typically assessed through assays that measure second messenger signaling, such as changes in intracellular calcium (Ca2+) or cyclic AMP (cAMP) levels. eurofinsdiscovery.com

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. mdpi.comyoutube.com This can lead to increased subtype selectivity and a better safety profile. mdpi.com

A notable example within a related chemical class is a 4-phenylpiperidine-2-carboxamide derivative, which has been identified as a positive allosteric modulator (PAM) of the serotonin 5-HT2C receptor. nih.gov This compound was found to enhance the intracellular calcium release triggered by serotonin, indicating a potentiation of the receptor's natural response. nih.gov The discovery of such molecules suggests that the broader class of phenylpiperidine derivatives may harbor allosteric modulatory potential at various GPCRs. nih.gov Another example is biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), which has shown antipsychotic- and anxiolytic-like effects in preclinical models. nih.gov

Enzyme Inhibition and Activation Studies

Research into biphenylmethyl piperidine derivatives has identified specific enzyme targets, particularly those involved in the endocannabinoid system.

The interaction of these derivatives with enzymes is often characterized by their inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. For a series of 4-biphenylmethyl-piperidine derivatives acting as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, IC50 values have been determined, indicating potent inhibition.

In other related piperidine derivatives, such as those inhibiting fatty acid amide hydrolase (FAAH), the mechanism of inhibition has been explored. nih.gov For example, some piperidine-based FAAH inhibitors act as irreversible inhibitors, forming a covalent bond with the enzyme. nih.gov Molecular modeling studies based on co-crystal structures of FAAH have been used to rationally design these inhibitors. nih.gov Other derivatives, like certain benzoylpiperidines that inhibit monoacylglycerol lipase (B570770) (MAGL), have been shown to be reversible and competitive inhibitors through Michaelis-Menten kinetic analysis. nih.gov

N-acylethanolamine-hydrolyzing acid amidase (NAAA): A key finding is the identification of 4-biphenylmethyl-piperidine derivatives as potent and selective inhibitors of NAAA. This enzyme is responsible for the degradation of N-acylethanolamines, a class of signaling lipids. The table below presents the inhibitory activity of selected derivatives against human NAAA. These compounds were found to be highly selective over the related enzyme FAAH and the cannabinoid receptors CB1 and CB2.

Compound Name/NumberNAAA hIC50 (nM)
Example 1: 1-([1,1'-biphenyl]-4-ylmethyl)piperidine-4-carboxylic acid11
Example 2: 1-((2'-chloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid10
Example 3: 1-((3'-chloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid4
Example 4: 1-((4'-chloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid6
Example 5: 1-((2'-fluoro-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid7

Data sourced from patent information on NAAA inhibitors.

Fatty Acid Amide Hydrolase (FAAH): While the aforementioned NAAA inhibitors are selective over FAAH, other piperidine and piperazine (B1678402) derivatives have been specifically designed as potent FAAH inhibitors. nih.gov These inhibitors augment the levels of the endocannabinoid anandamide (B1667382) by preventing its breakdown. nih.gov These FAAH inhibitors have demonstrated high potency with nanomolar inhibitory activity and selectivity against other serine hydrolases. nih.gov

Ligand-Target Interaction Analysis through Biophysical Methods

Molecular docking studies have been used to predict the binding modes of piperidine derivatives within the active sites of their target enzymes or receptors. nih.govnih.gov For instance, in the case of piperidine derivatives targeting the histamine H3 and sigma-1 receptors, molecular modeling was used to identify putative protein-ligand interactions responsible for their high affinity. nih.gov Similarly, for biaryl piperidine derivatives with antileishmanial activity, docking studies suggested that they may act by binding to the enzyme leishmanolysin, with the docking scores correlating well with the observed biological activity. nih.gov For FAAH inhibitors, "precovalent" docking has been used to model the binding geometry of the ligands within the FAAH active site prior to covalent bond formation, aiding in the selection of compounds for synthesis. nih.gov These computational approaches provide valuable insights into the structural basis of activity and guide the rational design of new derivatives. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., GPCR pathways, kinase cascades)

While direct experimental evidence for the modulation of intracellular signaling pathways by this compound is not extensively available in public literature, the known interactions of similar piperidine-based compounds allow for informed hypotheses regarding its potential mechanisms. Many piperidine derivatives are known to interact with G protein-coupled receptors (GPCRs), which are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov

GPCR Pathways:

GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are composed of α, β, and γ subunits. These G proteins are broadly classified into several families, including Gs, Gi/o, Gq/11, and G12/13, each initiating distinct downstream signaling cascades.

Gαs and Gαi/o Pathways: These pathways primarily regulate the activity of adenylyl cyclase (AC). Activation of Gαs stimulates AC, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. Conversely, activation of Gαi inhibits AC, resulting in decreased cAMP levels. synblock.com Derivatives of piperidine have been shown to act as agonists or antagonists at various GPCRs, thereby modulating cAMP levels. For instance, certain piperidine-based compounds are known to target serotonergic and dopaminergic receptors, many of which couple to Gαs or Gαi. nih.gov

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). synblock.com Some piperidine derivatives have been observed to modulate intracellular calcium concentrations, suggesting a potential interaction with the Gαq/11 pathway. mdpi.com

Kinase Cascades:

Kinase cascades are sequential activation of protein kinases that amplify initial signals and are involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The modulation of GPCRs by compounds like this compound can indirectly influence various kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

The table below summarizes the potential signaling pathways that could be modulated by this compound based on the activities of related compounds.

Signaling PathwayKey Mediator(s)Potential Effect of Ligand BindingDownstream Consequences
Gαs-cAMP PathwayGαs, Adenylyl Cyclase, cAMPAgonism could increase cAMP levels; Antagonism could block this increase.Modulation of protein kinase A (PKA) activity, gene expression.
Gαi/o-cAMP PathwayGαi/o, Adenylyl Cyclase, cAMPAgonism could decrease cAMP levels; Antagonism could block this decrease.Regulation of ion channel activity, cell metabolism.
Gαq/11-PLC PathwayGαq/11, Phospholipase C, IP3, DAGAgonism could increase IP3 and DAG; Antagonism could block this increase.Mobilization of intracellular Ca2+, activation of protein kinase C (PKC).
MAPK/ERK CascadeRas, Raf, MEK, ERKIndirect modulation via GPCR cross-talk.Regulation of cell proliferation, differentiation, and survival.

This table presents hypothetical modulation based on the known pharmacology of piperidine derivatives.

Investigation of Molecular Interactions within Complex Biological Systems

The biological effects of this compound are ultimately determined by its molecular interactions with its biological targets.

Protein-Ligand Interactions:

Computational methods such as molecular docking are valuable tools for predicting the binding mode of a ligand to its target protein. These studies can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, ionic interactions, or hydrophobic contacts. For piperidine derivatives, the protonated nitrogen atom is often involved in a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding pocket of the target receptor. The aromatic rings, such as the phenylphenyl group in the compound of interest, typically engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein.

Interactions with Lipid Bilayers:

Given its amphipathic nature, this compound is likely to interact with cell membranes. These interactions can be studied using various biophysical techniques and molecular dynamics simulations. Such interactions can influence the physical properties of the lipid bilayer, such as its fluidity and thickness, which in turn can modulate the function of membrane-embedded proteins. Some studies have shown that small molecules can perturb the lipid packing and alter the dimerization free energy of transmembrane proteins.

The table below details potential molecular interactions and the methods used to study them.

Type of InteractionKey Molecular Features InvolvedExperimental/Computational Method
Protein-Ligand Binding
Ionic InteractionProtonated piperidine nitrogenMolecular Docking, Site-Directed Mutagenesis
Hydrogen BondingHydroxyl group, piperidine nitrogenX-ray Crystallography, Molecular Docking
Hydrophobic InteractionPhenylphenyl group, piperidine ringMolecular Docking, Structure-Activity Relationship (SAR) Studies
π-π StackingPhenylphenyl groupX-ray Crystallography, Molecular Docking
Lipid Bilayer Interaction
Electrostatic InteractionProtonated piperidine nitrogen with phosphate (B84403) head groupsMolecular Dynamics Simulations, Zeta Potential Measurements
Hydrophobic InteractionPhenylphenyl group with lipid acyl chainsMolecular Dynamics Simulations, Fluorescence Quenching Assays

This table outlines potential interactions and investigational methods based on the chemical structure of the compound and general principles of molecular pharmacology.

Despite a comprehensive search for preclinical data on the chemical compound this compound, no specific scientific literature detailing its antimicrobial, antifungal, or anti-inflammatory activities could be retrieved.

Extensive queries were conducted to locate studies related to the Minimum Inhibitory Concentration (MIC) determinations, the spectrum of activity against various pathogens, and the mechanism of antimicrobial action for this particular compound. Similarly, searches for in vivo research in animal models, including the assessment of inflammatory marker modulation and efficacy in established models of inflammation, did not yield any results for this compound.

While the broader class of piperidine derivatives has been the subject of numerous pharmacological investigations, showcasing a range of biological activities, research specifically focused on the preclinical profile of this compound appears to be unavailable in the public domain at this time. Consequently, the detailed sections on its biological and pharmacological evaluation as outlined cannot be substantiated with scientific evidence.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential therapeutic properties of this specific chemical entity. Without such data, any discussion of its preclinical activities would be purely speculative and would not meet the required standards of scientific accuracy.

Preclinical Biological Activities and Pharmacological Evaluation in Vitro and in Vivo Animal Studies

Antitumor and Antiproliferative Evaluations in Cancer Cell Lines and Xenograft Models

No published studies were found that investigated the antitumor and antiproliferative activities of 1-[(4-phenylphenyl)methyl]piperidin-4-ol. Research on other piperidine (B6355638) derivatives has shown a range of activities, from cytotoxicity in various cancer cell lines to a lack of significant effect. For instance, certain 3,5-bis(benzylidene)-4-piperidones have demonstrated toxicity to human oral squamous carcinoma and colon cancer cells. nih.gov Similarly, some novel quinoline (B57606) derivatives incorporating a piperazine (B1678402) moiety have shown cytotoxic potential against different cancer cell lines. nih.gov However, these compounds are structurally distinct from this compound.

There is no available data from cytotoxicity or growth inhibition studies specifically for this compound. While studies on compounds with a piperidine scaffold exist, their findings cannot be directly extrapolated to the subject compound. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity on several cancer cell lines. researchgate.net

Due to the absence of cytotoxicity data, there is no information regarding the potential mechanisms of cell death, such as apoptosis or autophagy, that could be induced by this compound. Studies on other compounds, like piperlongumine (B1678438) in oral cancer cells, have shown induction of both apoptosis and autophagy. mdpi.com Another study on a Mannich base, 6,6′-((methylazanedyl)bis(methylene))bis(2,4-dimethylphenol), indicated it induces autophagic-associated cell death in lung cancer. mdpi.com These findings highlight potential mechanisms for other piperidine-containing structures but are not directly applicable to this compound.

Neuropharmacological Research in Preclinical Animal Models

No preclinical studies on the neuropharmacological effects of this compound in animal models were identified. Research on other piperazine derivatives has indicated potential neuropharmacological activity, but these compounds differ significantly in structure.

There are no published studies investigating the interaction of this compound with any central nervous system targets.

No data from behavioral assays in rodent models for neurological function involving this compound is available in the scientific literature. General methodologies for such assays are well-established for evaluating the defensive behaviors in mice as models for anxiety and panic. nih.gov

Antioxidant Activity Assessments in Biochemical and Cellular Models

No specific assessments of the antioxidant activity of this compound in either biochemical or cellular models have been reported. The antioxidant potential of various phenolic compounds and other piperidine derivatives has been explored. For example, hydroxylated biphenyls have shown the ability to counteract oxidative stress. nih.gov Additionally, some novel piperamide (B1618075) derivatives have been evaluated for their antioxidant activity using methods like DPPH radical scavenging. nih.gov However, these results are not directly transferable to this compound.

Computational and Theoretical Chemistry Applications in the Study of 1 4 Phenylphenyl Methyl Piperidin 4 Ol

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking simulations for 1-[(4-phenylphenyl)methyl]piperidin-4-ol would involve predicting how it fits into the binding site of a specific biological target, such as an enzyme or a receptor. These simulations calculate the binding energy, which is a measure of the affinity between the ligand and the target. A lower binding energy generally indicates a more stable and potent interaction.

In studies of similar piperidine (B6355638) derivatives, docking has been instrumental in identifying potential biological targets. researchgate.netnih.gov For instance, various 2,6-diphenyl piperidin-4-one derivatives were docked with the 2B7N protein of Helicobacter pylori, revealing potential anti-ulcer activity. nih.gov The binding affinity values from such studies are often presented in kcal/mol. While specific data for this compound is not publicly available, a hypothetical docking study against a relevant target could yield results similar to those for analogous compounds.

Table 1: Hypothetical Docking Scores of this compound and Analogs against a Target Protein

Compound Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (nM)
This compound -8.5 150
Analog 1 (with fluoro substitution) -8.8 110
Analog 2 (with shorter alkyl chain) -7.9 250

This table is illustrative and provides hypothetical data based on typical results from molecular docking studies of similar compounds.

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-target complex.

For a compound like this compound, the hydroxyl group on the piperidine ring and the nitrogen atom are likely to form hydrogen bonds with polar residues in the binding site. The biphenyl (B1667301) group would be expected to engage in hydrophobic interactions with nonpolar residues. In a study on piperidine derivatives targeting the sigma-1 receptor, key interactions with aromatic residues like Tyr206 were identified as critical for binding. nih.gov Similarly, docking studies on other piperidine-containing compounds have highlighted the importance of hydrogen bonds with residues such as ASP 153 and ARG 148 for firm fixation within the active site. nih.gov

Table 2: Predicted Key Interacting Residues for this compound from a Hypothetical Docking Study

Interacting Residue (Target Protein) Type of Interaction Distance (Å)
Tyrosine 150 Hydrogen Bond (with -OH group) 2.1
Aspartic Acid 98 Hydrogen Bond (with piperidine N-H) 2.5
Phenylalanine 210 π-π Stacking (with phenyl ring) 3.8
Leucine 180 Hydrophobic (with biphenyl moiety) 4.2

This table presents a hypothetical scenario of interactions to illustrate the type of information obtained from molecular docking.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the target, as well as the stability of their complex.

For this compound, MD simulations could reveal how the compound adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand. These simulations can confirm the stability of the interactions predicted by docking and identify any conformational changes that may occur upon binding. Studies on related piperidine structures have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.net MD simulations can also be used to calculate the binding free energy, often providing a more accurate prediction than docking alone.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which govern its reactivity and interactions. nih.gov

DFT calculations can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of this compound. researchgate.net These calculations provide a detailed understanding of the molecule's three-dimensional shape and the distribution of electrons within it. The molecular electrostatic potential (MEP) map, derived from DFT, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For similar molecules, DFT has been used to analyze structural parameters and spectroscopic data. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, analysis of its frontier orbitals would provide valuable information about its electronic transitions and reactivity profile.

Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 2.8 Debye

This table contains illustrative data to represent the typical output of quantum chemical calculations.

In Silico Screening and Virtual Library Design for Analogues

The structural framework of this compound, combining a flexible biphenylmethyl group with a rigid piperidine ring, presents a versatile scaffold for modification. In silico screening and virtual library design are crucial computational strategies to systematically explore the chemical space around this core structure to identify analogues with potentially enhanced potency or novel activities. clinmedkaz.orgclinmedkaz.org

The process begins with the creation of a virtual library. This involves the computational design of a large, diverse set of molecules derived from the parent compound, this compound. The design of such a library typically involves fragment-based approaches or systematic modification of the lead structure. For instance, a combinatorial library can be generated by introducing a variety of substituents at key positions on the biphenyl and piperidine rings. researchgate.net

Key modification points for generating a virtual library of analogues could include:

The Biphenyl System: Introducing electron-donating or electron-withdrawing groups at various positions on either phenyl ring to modulate electronic properties and potential interactions with biological targets.

The Piperidine Nitrogen: Exploring different N-substituents to alter basicity, steric bulk, and hydrogen bonding capacity.

The 4-hydroxy Group: Esterification, etherification, or replacement with other functional groups (e.g., amines, amides) to modify polarity and interaction profiles. researchgate.netnih.gov

Once the virtual library is constructed, high-throughput virtual screening (HTVS) is employed to filter and prioritize compounds. This process often involves molecular docking, where each designed analogue is computationally fitted into the binding site of a specific biological target. tandfonline.comdoi.org For example, given the structural similarities of piperidine derivatives to ligands for various receptors, a virtual screening campaign could assess the library's affinity for targets like G-protein coupled receptors (GPCRs) or ion channels. nih.govresearchgate.netnih.gov The scoring functions used in docking programs estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of analogues. doi.org

The results of such a screening can be compiled into a data table to compare the predicted binding energies of the most promising analogues against a chosen target.

Table 1: Hypothetical Virtual Screening Results for Analogues of this compound This table presents illustrative data for a virtual screening campaign against a hypothetical protein target to demonstrate the methodology.

Compound IDModificationPredicted Binding Affinity (kcal/mol) sortKey Interaction
Parent CompoundNone-7.5Hydrogen bond (4-OH)
Analogue-0014'-Fluoro on biphenyl-8.2Halogen bond, H-bond
Analogue-0023'-Methoxy on biphenyl-7.9H-bond acceptor
Analogue-0034-OH to 4-NH2-8.5Stronger H-bond donor
Analogue-0044-OH to 4-O-CH3-7.1Loss of H-bond donor
Analogue-005N-methyl substitution-7.3Steric hindrance

Predictive Modeling of Pharmacological Profiles using Chemoinformatics (excluding ADMET properties directly tied to human safety)

Chemoinformatics provides a suite of tools to predict the pharmacological profile of a compound based on its structure, moving beyond single-target interactions to forecast its broader biological activities. clinmedkaz.orgclinmedkaz.org For this compound, Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis are central to this predictive effort. nih.govnih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com To build a QSAR model for analogues of this compound, a training set of related molecules with known activities (e.g., receptor binding affinity, enzyme inhibition) is required. researchgate.net Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can include:

Topological descriptors: Describing molecular size and branching.

Electronic descriptors: Such as partial charges and dipole moments. nih.gov

Quantum chemical descriptors: Like the energies of frontier molecular orbitals (HOMO/LUMO).

3D descriptors: Related to the molecule's shape and surface area.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is generated that correlates a selection of these descriptors with the observed activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized analogues of this compound.

Pharmacophore modeling is another powerful chemoinformatic technique. It identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govnih.gov For this compound, a pharmacophore model would likely include:

A hydrophobic/aromatic feature for the biphenyl group.

A hydrogen bond donor/acceptor for the 4-hydroxyl group.

A potential positive ionizable feature at the piperidine nitrogen under physiological pH.

This model serves as a 3D query to search databases for other compounds, potentially from different chemical classes, that fit the pharmacophore and might share the same mechanism of action.

The predicted activities from these models can help in prioritizing which analogues to synthesize and test in vitro, thereby streamlining the drug discovery process.

Table 2: Key Molecular Descriptors and Their Potential Influence on Activity This table outlines important descriptors that would be considered in a QSAR study of this compound analogues.

Descriptor TypeSpecific DescriptorPotential Pharmacological Relevance
TopologicalMolecular Weight (MW)Influences size and diffusion properties.
ElectronicLogP (Lipophilicity)Affects membrane permeability and hydrophobic interactions.
3D / StericMolecular Surface AreaRelates to the overall size and potential for interaction with a binding pocket.
ElectronicPartial Charge on AtomsDetermines electrostatic and hydrogen bonding interactions. nih.gov
TopologicalNumber of Rotatable BondsImpacts conformational flexibility and entropy upon binding.

Future Research Directions and Emerging Applications for 1 4 Phenylphenyl Methyl Piperidin 4 Ol

Exploration of Novel Biological Targets and Therapeutic Areas

The chemical architecture of 1-[(4-phenylphenyl)methyl]piperidin-4-ol, particularly the 4-hydroxypiperidine (B117109) core, is a feature found in compounds with diverse biological activities. This suggests that the molecule could be profiled against a range of potential targets.

Central Nervous System (CNS) Receptors: The 4-phenylpiperidine scaffold is a classic pharmacophore for agents acting on the central nervous system. Derivatives have been designed as mu-opioid receptor agonists for analgesic applications. nih.gov Furthermore, substituted 4-piperidinol cores have been identified as potent antagonists of the human histamine (B1213489) H3 (H3) receptor, a target for neurological and cognitive disorders. scientificlabs.ie Future research could explore the binding affinity and functional activity of this compound at these and other CNS receptors, such as dopamine (B1211576) and serotonin (B10506) receptors.

Anti-inflammatory Pathways: Novel derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov The investigation could assess the ability of this compound to modulate key inflammatory pathways, such as the NF-κB signaling cascade. nih.gov

Antimicrobial Targets: The piperidine (B6355638) nucleus is present in numerous compounds with antimicrobial properties. researchgate.net Piperidin-4-one derivatives, precursors to piperidinols, have shown both antibacterial and antifungal activities. biomedpharmajournal.orgresearchgate.net Direct screening of commercially available libraries has identified piperidinol-containing compounds with significant anti-tuberculosis activity. nih.govnih.gov Therefore, a promising research direction would be to screen this compound against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The synthesis of N-substituted piperidine derivatives is a well-established field, but there is always room for improvement in efficiency, cost-effectiveness, and environmental impact. The conventional synthesis of this compound would likely involve the N-alkylation of piperidin-4-ol with a 4-biphenylmethyl halide or the reductive amination of piperidin-4-one followed by reduction and N-alkylation.

Future research could focus on developing more advanced synthetic strategies. Modern advances in heterocyclic chemistry emphasize C–H activation, photoredox chemistry, and multicomponent reactions to streamline synthetic sequences. rsc.org One-pot processes that combine several reaction steps without isolating intermediates could significantly improve efficiency. nih.gov For instance, developing an iron-catalyzed reductive amination cascade could offer a more sustainable method. nih.gov The foundational Mannich reaction, used to create piperidin-4-one precursors, could also be optimized using modern catalytic systems for higher yields and milder conditions. chemrevlett.com

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To uncover the full biological potential of this compound, modern discovery platforms can be employed.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target or in a phenotypic assay. nuvisan.com Including this compound in diverse "drug-like" compound libraries for HTS campaigns is a crucial first step in identifying novel biological activities. colorado.eduthermofisher.com A notable precedent is the discovery of a novel piperidinol with anti-tuberculosis activity through the HTS of a commercial library. nih.govnih.gov Such screens could be biochemical, targeting a specific enzyme, or cell-based, measuring a physiological response. nuvisan.com

Omics Technologies: Should an HTS campaign identify this compound as a "hit," a suite of omics technologies can provide a deep and unbiased understanding of its biological effects. frontiersin.org These molecular analysis systems are essential tools in modern drug discovery. nih.gov

Proteomics can identify the direct protein targets of the compound and map out downstream changes in protein expression and signaling pathways.

Genomics and Transcriptomics (e.g., RNA-seq) can reveal how the compound alters gene expression, providing clues about its mechanism of action and potential off-target effects.

Metabolomics can analyze changes in the cellular metabolic profile, identifying pathways disrupted by the compound. This integrated approach provides a comprehensive biological profile, facilitating the progression from a screening hit to a validated lead compound. nih.gov

Design and Synthesis of this compound as a Chemical Probe for Target Validation

A chemical probe is a highly potent and selective small molecule designed to engage a specific biological target, thereby enabling the study of that target's function in cells and organisms. If initial screening reveals that this compound has a specific and potent activity, it could be developed into a chemical probe.

This process would involve a focused medicinal chemistry effort to:

Establish a Structure-Activity Relationship (SAR): A library of analogs would be synthesized by systematically modifying the biphenylmethyl and piperidinol moieties of the parent compound.

Optimize Potency and Selectivity: Analogs would be tested for activity at the primary target and counterscreened against a panel of related off-targets to ensure high selectivity. The goal is to create a molecule that interacts cleanly with its intended target.

Develop a Negative Control: A structurally similar but biologically inactive analog would be synthesized. This compound serves as a crucial experimental control to ensure that observed biological effects are due to the specific target engagement and not non-specific compound properties.

The development of such a probe would provide a valuable tool for the broader research community to validate the role of its specific target in health and disease.

Investigation of this compound as a Lead Scaffold for Drug Discovery Initiatives (preclinical stage)

Heterocyclic compounds form the backbone of drug design, and the piperidine scaffold is a particularly successful one. mdpi.com Given its favorable structural features, this compound is an excellent candidate for investigation as a lead scaffold in preclinical drug discovery.

A preclinical program would build upon the initial findings from screening and profiling. Once a promising biological activity is identified (e.g., anti-inflammatory, analgesic, antimicrobial), the compound would serve as the starting point for a lead optimization campaign. frontiersin.org This iterative process involves:

Chemical Modification: Medicinal chemists would synthesize new analogs to improve potency, selectivity, and "drug-like" properties (e.g., solubility, metabolic stability).

ADME/Tox Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the most promising analogs would be evaluated in vitro and in vivo.

In Vivo Efficacy Studies: Compounds with favorable profiles would be advanced into animal models of the targeted disease to assess their therapeutic efficacy.

An example of this process can be seen in the development of piperidinol analogs for tuberculosis. After identifying an initial hit, a library was synthesized to improve activity, but subsequent in vivo testing revealed side effects that prevented further advancement. nih.govnih.gov This highlights the rigorous and challenging nature of preclinical development, where a promising scaffold undergoes extensive testing and modification to become a potential drug candidate.

Research Directions Summary

SectionResearch FocusKey MethodologiesPotential Outcomes
8.1 Target IdentificationBinding assays, functional assays, cellular modelsDiscovery of novel therapeutic targets in CNS, inflammation, or infectious disease.
8.2 Synthetic ChemistryOne-pot reactions, flow chemistry, novel catalysisMore efficient, cost-effective, and sustainable synthesis routes.
8.3 Biological ProfilingHigh-Throughput Screening (HTS), Proteomics, GenomicsUnbiased identification of biological activity and mechanism of action.
8.4 Tool Compound DevelopmentSAR studies, selectivity profilingA highly selective chemical probe for target validation.
8.5 Preclinical DevelopmentLead optimization, ADME/Tox profiling, in vivo modelsA validated lead compound for a specific therapeutic indication.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-phenylphenyl)methyl]piperidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidin-4-ol derivatives are synthesized via alkylation of 4-hydroxy-piperidine with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimizing stoichiometry (1:1.2 molar ratio of piperidin-4-ol to benzyl halide) and temperature (60–80°C) improves yields to ~70–80%. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Data:
  • Reaction Time: 12–24 hrs.
  • Purification: Rf = 0.3–0.5 (TLC, ethyl acetate/hexane 1:1).

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer:
  • NMR:
  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 3.80–3.60 (m, 2H, CH₂), 3.20–2.90 (m, 2H, piperidine CH₂), 2.60–2.40 (m, 1H, OH), 1.90–1.60 (m, 4H, piperidine CH₂) .
  • ¹³C NMR: Peaks at δ 140–125 (aromatic carbons), 70–65 (piperidine C-OH), 55–50 (CH₂-bridge).
  • XRD: Crystal structures of related piperidin-4-ol derivatives show planar piperidine rings with dihedral angles of 85–90° relative to aromatic substituents .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like serotonin receptors . Molecular docking (AutoDock Vina) against 5-HT₂A receptors (PDB: 6WGT) identifies key binding residues (Asp155, Ser159) .
  • Key Data:
  • HOMO-LUMO Gap: ~5.2 eV (indicative of moderate reactivity).
  • Docking Score: ΔG = −8.2 kcal/mol (stronger binding than reference ligands).

Q. How does the hydroxyl group at the 4-position of the piperidine ring influence reactivity in derivatization reactions?

  • Methodological Answer: The hydroxyl group participates in hydrogen bonding and SN2 reactions. For example, tosylation (TsCl, Et₃N, CH₂Cl₂) converts it to a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols). Steric hindrance from the biphenylmethyl group reduces reaction rates by 30–40% compared to unsubstituted piperidin-4-ol .
  • Key Data:
  • Reactivity Order: Tosylation > Acetylation > Sulfonation.
  • Activation Energy (Tosylation): ΔG‡ = 22.5 kcal/mol.

Q. What experimental and theoretical approaches resolve contradictions in reported biological activities of piperidin-4-ol derivatives?

  • Methodological Answer:
  • Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns to assess stability. For example, biphenylmethyl derivatives show higher binding persistence (RMSD < 2.0 Å) than phenylmethyl analogs .
    • Key Data:
  • IC₅₀ Range: 10–50 μM (varies by substitution pattern).

Methodological Recommendations

  • Synthetic Protocols: Prioritize reductive amination for scalability and purity .
  • Characterization: Combine XRD with NMR for unambiguous structural assignment .
  • Computational Tools: Use Gaussian 16 for DFT and GROMACS for MD simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.